molecular formula C12H13NO B8584139 6-Methyl-5-phenyl-3,4-dihydropyridin-2(1H)-one CAS No. 84596-28-1

6-Methyl-5-phenyl-3,4-dihydropyridin-2(1H)-one

Cat. No. B8584139
CAS RN: 84596-28-1
M. Wt: 187.24 g/mol
InChI Key: OQXUWXVGJYBBLY-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

3,4-Dihydro-6-methyl-5-phenyl-2(1H)-pyridone (25.6 grams) and 5% palladium/on carbon (4.9 grams) were refluxed for about 18 hours in 750 ml p-cymene. Since little product formed upon cooling, the reaction mixture was boiled and distilled until a constant temperature of 173° C. was reached. Refluxing continued for 36 hours and then the reaction mixture was filtered hot. Upon cooling, a solid precipitate formed which was collected and washed with ether, yield 13.0 grams, m.p. 201°-208° C.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CC1C=CC(C(C)C)=CC=1.[Pd]>[CH3:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
CC1=C(CCC(N1)=O)C1=CC=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Since little product formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
DISTILLATION
Type
DISTILLATION
Details
distilled until a constant temperature of 173° C.
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a solid precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ether, yield 13.0 grams, m.p. 201°-208° C.

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
CC1=C(C=CC(N1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.